molecular formula C6H5IN4S B11836105 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11836105
M. Wt: 292.10 g/mol
InChI Key: ZGUBRPZJGATADZ-UHFFFAOYSA-N
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Description

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of iodine and methylthio groups in the structure of this compound makes it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrazolopyrimidine core.

    Methylthio Substitution: The final step involves the substitution of a methylthio group at the desired position using a methylthiolating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylthio group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.

    Methylthio Substitution: Methylthiolating agents such as dimethyl disulfide or methylthiolate salts.

    Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the role of specific molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group, which may affect its biological activity.

    6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the iodine atom, which may influence its reactivity and interactions with molecular targets.

    3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with bromine instead of iodine, which can alter its chemical properties and reactivity.

Uniqueness

The presence of both iodine and methylthio groups in 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H5IN4S

Molecular Weight

292.10 g/mol

IUPAC Name

3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5IN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)

InChI Key

ZGUBRPZJGATADZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)I

Origin of Product

United States

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